molecular formula C3H8S4 B14452823 Tetrasulfide, ethyl methyl CAS No. 72437-44-6

Tetrasulfide, ethyl methyl

Cat. No.: B14452823
CAS No.: 72437-44-6
M. Wt: 172.4 g/mol
InChI Key: AEWINZMMMZGEST-UHFFFAOYSA-N
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Description

Tetrasulfide, ethyl methyl, is an organosulfur compound characterized by the presence of four sulfur atoms bonded to ethyl and methyl groups. This compound belongs to the class of sulfides, which are sulfur analogs of ethers. Sulfides are known for their distinctive odors and are commonly found in various biological and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrasulfide, ethyl methyl, can be synthesized through the alkylation of thiols. One common method involves the reaction of ethyl thiol with methyl thiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the thiols being converted to the corresponding sulfides .

Industrial Production Methods

In industrial settings, the production of this compound, often involves the use of alkyl halides and thiourea. The reaction between an alkyl halide and thiourea produces an intermediate, which is then further reacted to form the desired sulfide. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Tetrasulfide, ethyl methyl, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tetrasulfide, ethyl methyl, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetrasulfide, ethyl methyl, involves the interaction of the sulfur atoms with various molecular targets. The compound can undergo redox reactions, leading to the formation of reactive sulfur species. These reactive species can interact with proteins, nucleic acids, and other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrasulfide, ethyl methyl, is unique due to the presence of four sulfur atoms, which imparts distinct chemical properties. The combination of ethyl and methyl groups also provides a unique reactivity profile compared to other sulfides .

Properties

IUPAC Name

(methyltetrasulfanyl)ethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8S4/c1-3-5-7-6-4-2/h3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWINZMMMZGEST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSSSSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8S4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70222732
Record name Tetrasulfide, ethyl methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70222732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72437-44-6
Record name Tetrasulfide, ethyl methyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072437446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrasulfide, ethyl methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70222732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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